![molecular formula C16H16N4O2 B2651685 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-59-1](/img/structure/B2651685.png)

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field . Urea derivatives are also widely used in medicinal chemistry due to their ability to form hydrogen bonds.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a fused bicyclic heterocycle, recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .Chemical Reactions Analysis

The key steps involved in the synthesis of new 5,6-fused ring systems like pyrazolo[1,5-a]quinoxalin-4(5H)-ones involve the formation of an amide intermediate followed by an intramolecular N-arylation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Imidazo[1,5-a]pyridine derivatives are known for their unique chemical structure and versatility .Scientific Research Applications

Synthesis and Labeling for Pharmacokinetics Studies

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a derivative of the compound , has been synthesized and labeled with deuterium for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. This process is crucial for pharmacokinetics studies, aiding in drug absorption and distribution research (Liang et al., 2020).

Radiolabeling for PET Studies

A radiolabeled version of N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), has been developed. This compound, labeled with carbon-11, was prepared for cerebral positron emission tomography (PET) studies, although its poor brain penetration limited its utility in this context (Vasdev et al., 2005).

Antimicrobial Activity

Novel sulfur-containing pyrazole-pyridine hybrids, including derivatives of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, have been developed and shown to possess antimicrobial properties against various bacterial and fungal strains. These compounds' molecular docking study against microbial DNA gyrase offers valuable insights into their binding modes (Desai et al., 2022).

Mechanism of Action

Future Directions

Imidazo[1,5-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Their potential in various research areas suggests a bright future for these compounds.

Properties

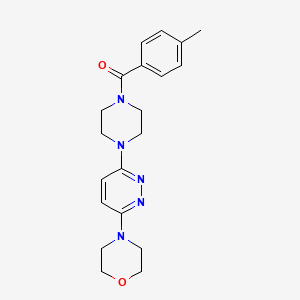

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORDTZHDNMYERC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2651605.png)

![2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2651607.png)

![3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2651611.png)

![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)

![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one](/img/structure/B2651621.png)

![2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2651623.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)